molecular formula C10H15N B1322919 N-Methyl-2-(p-tolyl)ethanamine CAS No. 229621-74-3

N-Methyl-2-(p-tolyl)ethanamine

Cat. No.: B1322919
CAS No.: 229621-74-3
M. Wt: 149.23 g/mol
InChI Key: ZTXWGLLWOCJFOW-UHFFFAOYSA-N
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Description

N-Methyl-2-(p-tolyl)ethanamine: is an organic compound with the chemical formula C10H15N. It is also known as N-methyl-phenethylamine. This compound belongs to the amphetamine class and is characterized by a benzene ring and an ethyl chain. It is a chiral compound and exists as two enantiomers .

Scientific Research Applications

Chemistry: N-Methyl-2-(p-tolyl)ethanamine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to amphetamines. It is also investigated for its potential therapeutic applications in treating certain neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .

Safety and Hazards

“N-Methyl-2-(p-tolyl)ethanamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-Methyl-2-(p-tolyl)ethanamine is through reductive amination. This involves the reaction of p-tolualdehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of 2-(p-tolyl)ethanamine with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-2-(p-tolyl)ethanamine can undergo oxidation reactions, typically forming N-methyl-2-(p-tolyl)acetaldehyde.

    Reduction: The compound can be reduced to form N-methyl-2-(p-tolyl)ethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Comparison with Similar Compounds

    Phenethylamine: Similar in structure but lacks the methyl group on the nitrogen atom.

    Amphetamine: Similar in structure but has an additional alpha-methyl group.

Uniqueness: N-Methyl-2-(p-tolyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other compounds in the amphetamine class. Its chiral nature also allows for the study of enantiomer-specific effects .

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXWGLLWOCJFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628793
Record name N-Methyl-2-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229621-74-3
Record name N,4-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229621-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.2 g of methylamine are condensed at −20° C. into a solution of 5.8 g of 2-p-tolylethyl tosylate in 15 ml of abs. tetrahydrofuran and the mixture is stirred overnight at room temperature in a pressure vessel. After the pressure vessel has been opened at −20° C., it is allowed to come to room temperature in order to allow excess methylamine to evaporate. The reaction solution is taken up in ether, washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness in vacuo. 5.39 g of methyl-(2-p-tolylethyl)amine are obtained, which is reacted further as a crude product.
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